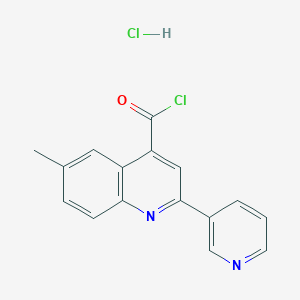

6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

CAS No.: 1332529-35-7

Cat. No.: VC2682925

Molecular Formula: C16H12Cl2N2O

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1332529-35-7 |

|---|---|

| Molecular Formula | C16H12Cl2N2O |

| Molecular Weight | 319.2 g/mol |

| IUPAC Name | 6-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride |

| Standard InChI | InChI=1S/C16H11ClN2O.ClH/c1-10-4-5-14-12(7-10)13(16(17)20)8-15(19-14)11-3-2-6-18-9-11;/h2-9H,1H3;1H |

| Standard InChI Key | HOAFPQCDZURVOZ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl |

Introduction

6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound belonging to the quinoline family. It features a methyl group at the 6th position, a pyridin-3-yl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Chemical Formula and Molecular Weight

Chemical Classification

-

It is classified as a halogenated carbonyl compound and is part of the larger class of heterocyclic compounds.

Synthesis

The synthesis of 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride generally involves multiple steps, often utilizing advanced organic synthesis techniques. These synthetic routes may be optimized for yield and purity through techniques such as continuous flow reactors and advanced purification methods including chromatography.

Applications

Quinoline derivatives like this compound are of significant interest due to their diverse biological activities and potential therapeutic applications. The presence of both quinoline and pyridine moieties suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Potential Biological Activities

While specific biological activities of 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride have not been extensively detailed, quinoline derivatives are known for their broad range of pharmacological properties. These include antimicrobial, antimalarial, and anticancer activities, among others. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies .

Chemical Reactions and Mechanisms

6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride can undergo several types of chemical reactions, including nucleophilic substitution reactions due to the presence of the carbonyl chloride group. Typical reagents used in these reactions include amines and alcohols.

Future Research Directions

Future studies should focus on exploring the compound's biological activities and optimizing its synthesis for improved yield and purity. Additionally, investigating its potential therapeutic applications could provide valuable insights into its utility in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume